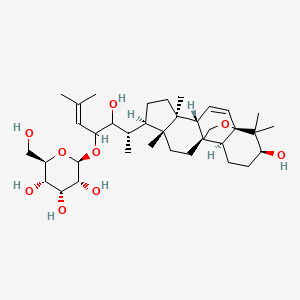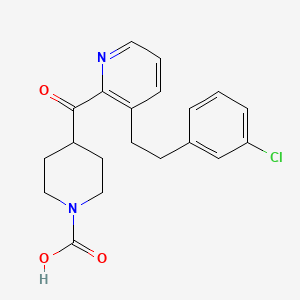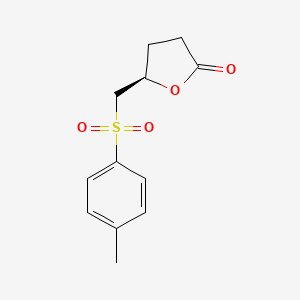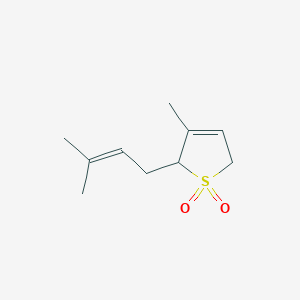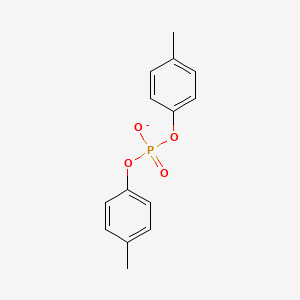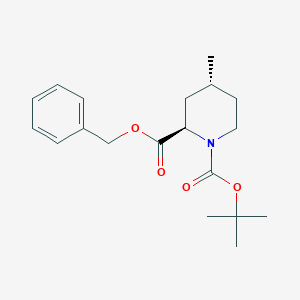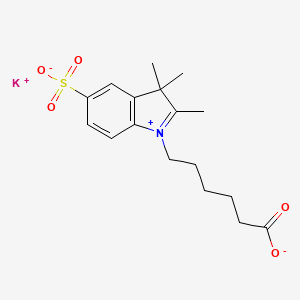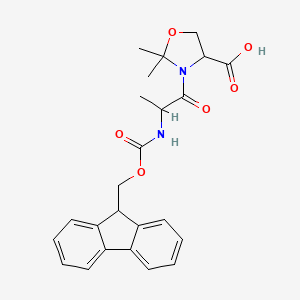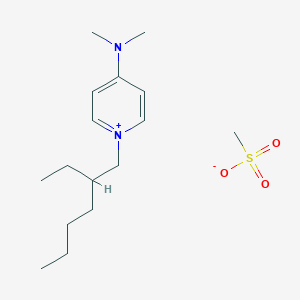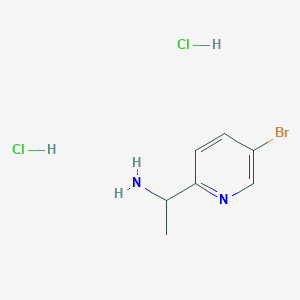
1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride is a chemical compound with the molecular formula C7H11BrCl2N2. It is a brominated derivative of pyridine, which is a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride typically involves the bromination of pyridine derivatives followed by amination. One common method involves the reaction of 5-bromopyridine with ethylamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to remove the bromine atom, yielding a different pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets. The bromine atom in the compound can form halogen bonds with various biological molecules, affecting their function. Additionally, the amine group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(5-Chloropyridin-2-yl)ethanamine dihydrochloride
- 1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride
- 1-(5-Iodopyridin-2-yl)ethanamine dihydrochloride
Uniqueness
1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride is unique due to the presence of the bromine atom, which imparts specific chemical properties such as increased reactivity and the ability to form halogen bonds. This makes it particularly useful in applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C7H11BrCl2N2 |
|---|---|
Peso molecular |
273.98 g/mol |
Nombre IUPAC |
1-(5-bromopyridin-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C7H9BrN2.2ClH/c1-5(9)7-3-2-6(8)4-10-7;;/h2-5H,9H2,1H3;2*1H |
Clave InChI |
SOOAYJPBXRUXBZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC=C(C=C1)Br)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-[Bromo(difluoro)methoxy]-1,1,2,2-tetrafluoro-ethyl]peroxy-1,1,2,2,3,3,3-heptafluoro-propane](/img/structure/B13402712.png)
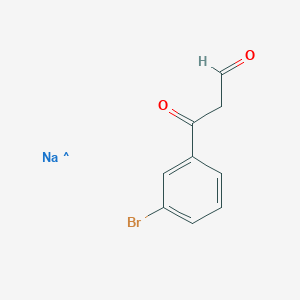
![[Difluoro-(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methyl] prop-2-enoate](/img/structure/B13402715.png)
